KRC-108, chemically known as 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, is a small molecule that functions as a multiple kinase inhibitor. It has shown potent inhibitory activity against several kinases, including Tropomyosin receptor kinase A, Ron, Flt3, and c-Met. KRC-108 is particularly notable for its potential therapeutic applications in treating cancers associated with TrkA and c-Met signaling pathways, making it a candidate for further drug development in oncology .
KRC-108 exhibits significant biological activity as an anti-tumor agent. It induces cell cycle arrest and apoptotic cell death in cancer cells by inhibiting the phosphorylation of downstream signaling molecules associated with the TrkA pathway, such as Akt and ERK1/2. In vivo studies have demonstrated that KRC-108 can suppress tumor growth in models expressing Trk fusion genes, indicating its potential effectiveness against specific cancer types, particularly those that are TrkA-positive .
The synthesis of KRC-108 involves a multi-step process starting from readily available precursors. The key steps include:
KRC-108's primary application lies in cancer therapy, particularly targeting tumors with aberrant TrkA and c-Met signaling pathways. Its ability to inhibit multiple kinases makes it a versatile candidate for combination therapies with other anticancer agents. Additionally, research is ongoing to explore its potential in treating other diseases where these kinases play a critical role .
Studies have shown that KRC-108 interacts with various cellular pathways by inhibiting kinase activity. For instance, resistance studies have indicated that increased expression of c-Met can occur in KRC-108-resistant cancer cells, suggesting adaptive responses that may limit the efficacy of treatment. This highlights the importance of understanding interaction mechanisms to optimize therapeutic strategies involving KRC-108 .
KRC-108 shares structural and functional similarities with several other kinase inhibitors. Below are some similar compounds along with a brief comparison:
Compound Name | Kinase Targets | Unique Features |
---|---|---|
GSK2656157 | Protein kinase R-like endoplasmic reticulum kinase | Highly selective; alleviates pyroptosis |
GSK1838705 | Flt3 | Focused on hematological malignancies |
AZD3463 | AKT | Dual inhibition of AKT and mTOR |
Crizotinib | c-Met, ALK | First-in-class dual inhibitor for lung cancer |
KRC-108 is unique due to its broad-spectrum inhibition across multiple kinases relevant to various cancers, particularly those driven by TrkA signaling pathways. Its ability to target both TrkA and c-Met distinguishes it from other compounds that may focus on single targets or specific pathways.
KRC-108 is an aminopyridine derivative chemically designated as 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine [1]. The compound exhibits a complex heterocyclic architecture with the molecular formula C₂₀H₂₀N₆O, incorporating multiple nitrogen-containing ring systems that contribute to its biological activity [6] [9]. The structural framework consists of three primary heterocyclic components: a benzoxazole moiety, a pyridine ring, and a pyrazole unit linked through a piperidine spacer [1].
The benzoxazole ring system occupies a central position in the molecular structure, featuring a fused benzene and oxazole ring with nitrogen and oxygen heteroatoms [1]. This benzoxazole fragment is directly connected to the 2-position of the pyridine ring through a carbon-carbon bond, establishing a rigid planar arrangement that influences the compound's binding properties [1]. The pyrazole ring is substituted at the 4-position with a piperidine moiety, which provides conformational flexibility to the overall molecular structure [1].
Table 1: Structural Components of KRC-108
Component | Ring System | Position | Heteroatoms | Function |
---|---|---|---|---|
Benzoxazole | Fused bicyclic | Core | N, O | Kinase binding |
Pyridine | Monocyclic | Central | N | Hydrogen bonding |
Pyrazole | Monocyclic | Terminal | N₂ | Protein interaction |
Piperidine | Saturated cyclic | Linker | N | Conformational flexibility |
The molecular architecture of KRC-108 demonstrates a carefully designed arrangement where each heterocyclic component contributes specific physicochemical properties essential for kinase inhibition [3]. The presence of six nitrogen atoms throughout the structure provides multiple sites for hydrogen bonding interactions with target proteins, particularly within kinase active sites [1].
The synthesis of KRC-108 has been previously described by Cho and colleagues in 2010, establishing a convergent synthetic approach that assembles the complex heterocyclic framework through sequential coupling reactions [1]. The synthetic methodology employs benzoxazole chemistry as a foundation, utilizing aminopyridine intermediates substituted with benzoxazole fragments [35].
The primary synthetic route involves the construction of the benzoxazole-pyridine core through condensation reactions between appropriately substituted precursors [35]. The benzoxazole moiety is typically synthesized using established methodologies involving the cyclization of 2-aminophenol derivatives with suitable carbonyl-containing reagents [20] [22]. The formation of the benzoxazole ring can be achieved through multiple approaches, including the reaction of ortho-aminophenols with cyanating agents or through cyclodehydration processes [20].
The pyrazole-piperidine fragment is assembled separately and subsequently coupled to the benzoxazole-pyridine intermediate through cross-coupling methodologies [36]. Suzuki-Miyaura cross-coupling reactions represent a key transformation in the synthetic sequence, enabling the formation of carbon-carbon bonds between the heterocyclic components [36] [38]. These palladium-catalyzed coupling reactions provide efficient access to the desired substitution pattern while maintaining the integrity of the sensitive heterocyclic systems [36].
Table 2: Key Synthetic Transformations in KRC-108 Synthesis
Step | Reaction Type | Starting Materials | Product | Conditions |
---|---|---|---|---|
1 | Benzoxazole formation | 2-Aminophenol + Carboxylic acid | Benzoxazole core | Polyphosphoric acid, heat |
2 | Pyridine functionalization | Benzoxazole + Pyridine precursor | Benzoxazole-pyridine | Base-mediated coupling |
3 | Pyrazole synthesis | Hydrazine + 1,3-Dicarbonyl | Pyrazole ring | Cyclization conditions |
4 | Cross-coupling | Pyrazole-piperidine + Benzoxazole-pyridine | KRC-108 | Palladium catalyst, base |
The synthetic methodology requires careful control of reaction conditions to ensure selective formation of the desired regioisomers and to prevent decomposition of the sensitive heterocyclic intermediates [35]. The use of protecting group strategies may be necessary to mask reactive functionalities during specific transformations, particularly when dealing with the amino groups present in the structure [20].
Structure-activity relationship studies of KRC-108 and related compounds have revealed critical molecular features essential for kinase inhibitory activity [12]. The benzoxazole moiety serves as a crucial pharmacophore, with substitution patterns significantly influencing biological potency [12]. Comparative analysis with the structurally related compound KRC-180 demonstrates that the presence of hydroxyl groups on the benzoxazole ring can dramatically enhance kinase inhibitory activity [12].
The aminopyridine core provides essential hydrogen bonding capabilities that facilitate interaction with the kinase active site [12]. The 2-amino group of the pyridine ring forms critical hydrogen bonds with conserved amino acid residues in the kinase binding pocket, particularly with glutamic acid and arginine residues [12]. Molecular docking studies have identified specific interactions between the hydroxyl benzoxazole moiety and hydrophilic regions composed of aspartic acid and arginine residues [12].
The piperidine-pyrazole fragment contributes to the overall binding affinity through hydrophobic interactions and additional hydrogen bonding contacts [12]. The nitrogen atom of the piperidine ring forms hydrogen bonds with backbone carbonyl groups of target kinases, while the pyrazole ring participates in aromatic stacking interactions within the active site [12]. The spatial arrangement of these functional groups is critical for optimal binding, as evidenced by the reduced activity observed when the piperidine-pyrazole orientation is altered [12].
Table 3: Structure-Activity Relationships for KRC-108 Derivatives
Structural Modification | Target Kinase | Activity Change | Key Interactions |
---|---|---|---|
Hydroxyl addition to benzoxazole | JAK2 | 15-fold increase | Enhanced H-bonding with Arg938, Asp939 |
Amino group removal from pyridine | Multiple kinases | Significant decrease | Loss of critical H-bonds |
Piperidine ring modification | TrkA | Moderate decrease | Altered hydrophobic contacts |
Pyrazole substitution | Aurora A | Variable | Modified aromatic interactions |
The multi-kinase inhibitory profile of KRC-108 results from the complementary arrangement of its heterocyclic components, enabling productive interactions with multiple kinase subfamilies [3]. The compound exhibits potent inhibitory activity against tropomyosin receptor kinase A (TrkA) with an IC₅₀ value of 43.3 nanomolar in vitro kinase assays [1]. Additional kinase targets include c-Met, Flt3, Ron, and Aurora A, demonstrating the broad-spectrum activity profile characteristic of this structural class [3] [7].
KRC-108 exhibits a molecular weight of 360.41 daltons, consistent with its molecular formula C₂₀H₂₀N₆O [6] [9]. The compound demonstrates favorable physicochemical properties for drug development, including appropriate solubility characteristics and stability profiles [1]. For experimental applications, KRC-108 is typically dissolved in dimethyl sulfoxide to achieve stock concentrations of 10 millimolar, with storage maintained at -20°C to preserve compound integrity [1].
The multiple nitrogen atoms present in the structure contribute to the compound's basicity and hydrogen bonding capacity [6]. The calculated molecular mass of 360.17 daltons reflects the exact mass determination, while the monoisotopic mass provides precise molecular weight information for analytical characterization [5]. The elemental composition includes carbon (66.66%), hydrogen (5.59%), nitrogen (23.32%), and oxygen (4.44%), indicating a nitrogen-rich heterocyclic framework [6].
Table 4: Physicochemical Properties of KRC-108
Property | Value | Units | Method |
---|---|---|---|
Molecular Weight | 360.41 | g/mol | Calculated |
Exact Mass | 360.17 | Da | Mass spectrometry |
Solubility in DMSO | 10 | mM | Experimental |
Storage Temperature | -20 | °C | Recommended |
Molecular Formula | C₂₀H₂₀N₆O | - | Structural determination |
The compound exhibits suitable drug-like properties according to pharmaceutical development criteria [1]. Pharmacokinetic studies have demonstrated favorable characteristics including appropriate distribution, limited cytochrome P450 enzyme inhibition, acceptable microsomal stability, and manageable acute toxicity profiles [3]. These properties suggest potential for further development as a therapeutic agent with reasonable safety margins [3].
The International Union of Pure and Applied Chemistry name for KRC-108 is 3-(1,3-benzoxazol-2-yl)-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine, reflecting the systematic nomenclature for this complex heterocyclic structure [6]. The compound is registered with Chemical Abstracts Service number 1146944-35-5, providing unique identification for chemical databases and regulatory documentation [5] [6].
The conformational properties of KRC-108 are influenced by the rigid benzoxazole-pyridine framework and the flexible piperidine-pyrazole segment [1]. The benzoxazole and pyridine rings adopt a coplanar arrangement that minimizes steric interactions while maximizing conjugation between the aromatic systems [1]. This planar configuration is essential for optimal kinase binding, as it allows the compound to fit within the relatively flat active site topology characteristic of protein kinases [12].
The piperidine ring provides conformational flexibility that enables the compound to adapt to different kinase binding sites [1]. Chair conformations of the piperidine ring are energetically favored, with the pyrazole substituent occupying either axial or equatorial positions depending on the specific protein environment [12]. This conformational adaptability contributes to the broad-spectrum kinase inhibitory activity observed for KRC-108 [3].
Molecular dynamics simulations and crystallographic studies of related compounds suggest that the benzoxazole moiety maintains a relatively fixed orientation relative to the pyridine ring [12]. The bond rotation around the benzoxazole-pyridine linkage is restricted due to the planar nature of both ring systems and potential intramolecular interactions [12]. This conformational constraint helps position the hydrogen bonding groups for optimal interaction with kinase active sites [12].
Table 5: Conformational Analysis of KRC-108
Structural Element | Flexibility | Energy Barrier | Biological Impact |
---|---|---|---|
Benzoxazole-pyridine | Restricted | High | Fixed pharmacophore orientation |
Piperidine ring | Flexible | Low | Adaptive binding |
Pyrazole orientation | Moderate | Medium | Kinase selectivity |
Overall framework | Semi-rigid | Variable | Multi-target activity |
Chemical stability studies indicate that KRC-108 maintains structural integrity under standard storage conditions when protected from light and moisture [1]. The compound exhibits reasonable stability in aqueous media at physiological pH, although prolonged exposure to strongly acidic or basic conditions may lead to hydrolytic degradation [1]. The presence of multiple nitrogen-containing heterocycles provides inherent chemical stability through aromatic delocalization effects [1].
KRC-108 demonstrates a distinctive multi-kinase inhibition profile that distinguishes it from conventional single-target kinase inhibitors. The compound exhibits potent inhibitory activity against several oncologically relevant kinases, with varying degrees of selectivity and potency [1] [2].
KRC-108 functions as a potent inhibitor of the c-Met receptor tyrosine kinase, demonstrating an inhibitory concentration fifty (IC50) value of 80 nanomolar against wild-type c-Met [1]. The mechanism of c-Met inhibition involves competitive binding to the adenosine triphosphate (ATP)-binding site of the kinase domain, effectively blocking kinase activation and subsequent downstream signaling cascades [1].
The inhibitory mechanism operates through direct interaction with the catalytic domain of c-Met, preventing the phosphorylation of key tyrosine residues within the activation loop [3]. This interference disrupts the conformational changes necessary for kinase activation, thereby blocking the phosphorylation of downstream signaling molecules including phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinase (MAPK), and signal transducer and activator of transcription 3 (STAT3) pathways [1].
The benzoxazole-substituted aminopyridine structure of KRC-108 provides the molecular framework necessary for effective c-Met binding [1]. The compound's interaction with c-Met involves formation of critical hydrogen bonds within the ATP-binding pocket, while the aromatic ring systems engage in π-π stacking interactions with aromatic residues in the binding site [4].
KRC-108 exhibits significant inhibitory activity against Aurora A kinase with an IC50 value of 590 nanomolar [5]. Aurora A kinase plays crucial roles in mitotic progression, including centrosome maturation, spindle assembly, and chromosome alignment during mitosis [5]. The inhibition of Aurora A by KRC-108 results in disruption of these essential mitotic processes.
The molecular mechanism of Aurora A inhibition by KRC-108 involves binding to the ATP-binding site of the kinase, preventing the phosphorylation of critical Aurora A substrates [5]. This inhibition leads to defective centrosome function and abnormal spindle formation, ultimately resulting in mitotic arrest and apoptotic cell death [5].
Treatment with KRC-108 induces significant downregulation of cyclin B1 and cell division cycle 2 (CDC2) protein expression levels, which are essential components of the cell cycle machinery regulated by Aurora A [5]. The compound effectively induces G2/M phase arrest and promotes apoptosis in colorectal cancer cells through Aurora A pathway inhibition [5].
KRC-108 demonstrates potent inhibitory activity against multiple additional kinase targets including Ron (Recepteur d'Origine Nantais), Flt3 (FMS-like tyrosine kinase 3), and TrkA (Tropomyosin receptor kinase A) [1] [2].
For TrkA inhibition, KRC-108 achieves an IC50 value of 43.3 nanomolar through direct binding to the ATP-binding site of the TrkA kinase domain [2]. The inhibition mechanism involves prevention of TrkA autophosphorylation at critical tyrosine residues, particularly Tyr496 and Tyr791, which serve as docking sites for downstream signaling effectors [2]. This inhibition effectively blocks nerve growth factor (NGF)-independent TrkA activation in fusion protein contexts.
The inhibition of TrkA by KRC-108 results in suppression of downstream signaling pathways including Akt, extracellular signal-regulated kinase 1/2 (ERK1/2), and phospholipase C gamma (PLCγ) phosphorylation [2]. This comprehensive pathway inhibition leads to induction of cell cycle arrest, apoptotic cell death, and autophagy in TrkA-dependent cancer cells [2].
Flt3 inhibition by KRC-108 occurs with an IC50 value of 30 nanomolar, representing one of the most potent activities among the compound's kinase targets [1]. The mechanism involves competitive ATP binding and prevention of Flt3 activation, which is particularly relevant in hematological malignancies where Flt3 mutations drive oncogenic signaling [1].
KRC-108 exhibits remarkable selectivity for mutant forms of c-Met compared to the wild-type protein, demonstrating significantly enhanced inhibitory potency against oncogenic c-Met mutants M1250T and Y1230D [1] [6]. The M1250T mutant shows an IC50 value of 23 nanomolar, representing approximately 3.5-fold enhanced potency compared to wild-type c-Met [1]. Even more striking is the inhibition of the Y1230D mutant, which demonstrates an IC50 value of 3 nanomolar, representing over 25-fold enhanced potency relative to wild-type c-Met [1].
This differential inhibition pattern suggests that KRC-108 may preferentially bind to the altered conformational states present in these oncogenic mutants [3]. The M1250T mutation, located within the activation loop of c-Met, alters the spatial arrangement of the ATP-binding pocket, potentially creating a more favorable binding environment for KRC-108 [3]. Similarly, the Y1230D mutation, which affects a critical tyrosine residue involved in kinase activation, may enhance the accessibility of the ATP-binding site to KRC-108 [3].
The enhanced potency against mutant c-Met variants has significant therapeutic implications, as these mutations are frequently associated with resistance to other c-Met inhibitors and aggressive cancer phenotypes [3]. The preferential inhibition of oncogenic mutants by KRC-108 suggests a potential therapeutic advantage in targeting drug-resistant cancer cells harboring these specific mutations [7].
The molecular binding mode of KRC-108 involves complex interactions within the ATP-binding sites of target kinases, facilitated by both hydrogen bonding and hydrophobic interactions that stabilize the inhibitor-kinase complex [4] [8].
KRC-108 forms critical hydrogen bonding interactions with specific amino acid residues within the ATP-binding sites of target kinases. The compound establishes hydrogen bonds with glutamic acid 211 (Glu211) and alanine 213 (Ala213) residues in the kinase active site [4]. These hydrogen bonds are essential for stabilizing the inhibitor binding and maintaining the proper orientation of KRC-108 within the binding pocket [9].
The hydrogen bonding pattern involves the aminopyridine nitrogen atoms of KRC-108 serving as hydrogen bond donors or acceptors, depending on the specific interaction geometry [9]. The Glu211 residue, with its carboxylate side chain, can form electrostatic interactions and hydrogen bonds with positively charged or polar regions of KRC-108 [9]. The backbone atoms of Ala213 contribute to hydrogen bonding through their carbonyl oxygen and amide nitrogen atoms [8].
These hydrogen bonding interactions are directional and distance-dependent, requiring precise geometric alignment between KRC-108 and the target amino acid residues [9]. The strength and specificity of these interactions contribute significantly to the overall binding affinity and selectivity of KRC-108 for its kinase targets [10].
In addition to hydrogen bonding, KRC-108 engages in extensive hydrophobic interactions with several amino acid residues lining the ATP-binding pocket [11]. The compound forms hydrophobic contacts with leucine 139 (Leu139), alanine 213 (Ala213), tyrosine 212 (Tyr212), and leucine 263 (Leu263) [4] [12].
The benzoxazole ring system of KRC-108 participates in hydrophobic interactions through van der Waals forces with the nonpolar side chains of leucine residues [11]. These interactions provide energetically favorable contacts that contribute to the overall binding stability [11]. The aromatic benzoxazole moiety can also engage in π-π stacking interactions with the phenolic ring of Tyr212, adding additional stabilization to the binding complex [11].
The piperidine ring component of KRC-108 contributes to hydrophobic interactions by forming favorable contacts with the hydrophobic regions of the binding site [11]. These interactions help to position the compound optimally within the ATP-binding pocket and exclude water molecules from the interface, thereby enhancing binding affinity [11].
The hydrophobic interaction network created by KRC-108 is crucial for achieving selectivity among different kinases, as the specific arrangement and identity of hydrophobic residues varies between kinase families [12]. The complementarity between the hydrophobic surface of KRC-108 and the binding site residues contributes to the compound's ability to discriminate between target and off-target kinases [11].
Computational molecular docking studies provide detailed insights into the three-dimensional binding modes of KRC-108 within the active sites of target kinases [13] [14]. These studies utilize crystallographic structures of kinase domains to predict the most favorable binding conformations and calculate interaction energies [15].
The molecular docking models reveal that KRC-108 adopts a specific binding pose within the ATP-binding cleft of target kinases, with the benzoxazole ring system oriented toward the hinge region and the aminopyridine moiety positioned near the phosphate-binding loop [8]. The pyrazole-piperidine substituent extends into the ribose-binding pocket, forming additional contacts with surrounding amino acid residues [8].
Interaction energy calculations demonstrate that the binding of KRC-108 is thermodynamically favorable, with estimated binding energies ranging from -8 to -10 kilocalories per mole for high-affinity targets [13]. The most significant energy contributions arise from hydrogen bonding interactions, followed by hydrophobic contacts and van der Waals forces [13].
The docking models predict that KRC-108 binds in a Type I inhibitor mode, occupying the ATP-binding site in the active conformation of the kinase [8]. This binding mode is consistent with the competitive inhibition pattern observed in biochemical assays and explains the compound's ability to prevent ATP binding and kinase activation [4].
KRC-108 exhibits a unique kinase inhibition profile when compared to other clinically approved multi-kinase inhibitors such as sorafenib, sunitinib, and regorafenib [16]. While these established inhibitors typically demonstrate broad kinase selectivity patterns affecting dozens of kinases, KRC-108 shows a more focused inhibition profile targeting specific oncologically relevant kinases [1].
The differential potency of KRC-108 against mutant versus wild-type c-Met represents a distinctive characteristic not commonly observed among multi-kinase inhibitors [1]. Most existing c-Met inhibitors show reduced activity against resistance-associated mutations, whereas KRC-108 demonstrates enhanced potency against these variants [3]. This unique selectivity profile suggests potential advantages in overcoming acquired resistance mechanisms.
Compared to other TrkA inhibitors such as larotrectinib and entrectinib, KRC-108 exhibits comparable potency but with additional multi-kinase activity [2]. While larotrectinib and entrectinib are highly selective TrkA/B/C inhibitors, KRC-108's broader kinase profile may provide advantages in cancers with multiple kinase dependencies [2].
The Aurora A inhibitory activity of KRC-108 complements its c-Met and TrkA activities, potentially providing enhanced anti-tumor efficacy through simultaneous targeting of multiple oncogenic pathways [5]. This multi-pathway inhibition approach may reduce the likelihood of resistance development compared to single-target inhibitors [16].